![molecular formula C5H3ClN4 B2455256 7-Chlor-[1,2,4]triazolo[4,3-c]pyrimidin CAS No. 923191-97-3](/img/structure/B2455256.png)

7-Chlor-[1,2,4]triazolo[4,3-c]pyrimidin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

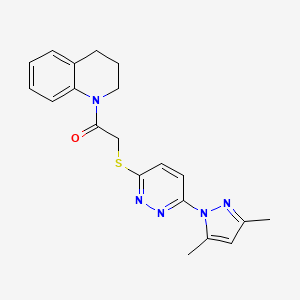

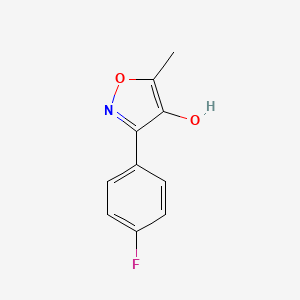

7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine is a specialty product for proteomics research . It has a molecular formula of C5H3ClN4 and a molecular weight of 154.56 .

Synthesis Analysis

The synthesis of 7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine involves the use of the Dimroth rearrangement . This rearrangement represents the isomerization of heterocycles which involves relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .Molecular Structure Analysis

The Inchi Code of 7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine is 1S/C5H3ClN4/c6-4-1-5-9-8-3-10 (5)2-7-4/h1-3H . The key to understanding the molecular structure lies in the Inchi Code, which provides a standard way to encode the molecular structure using text.Chemical Reactions Analysis

The Dimroth rearrangement is a key chemical reaction involved in the synthesis of 7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine . This rearrangement is catalyzed by acids, bases (alkali), and is accelerated by heat or light .Physical And Chemical Properties Analysis

7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine has a molecular weight of 154.56 . It is recommended to be stored at a temperature of 28 C .Wissenschaftliche Forschungsanwendungen

- 7-Chlor-[1,2,4]triazolo[4,3-c]pyrimidin dient als wertvolles Grundgerüst für die Entwicklung neuer Medikamente. Forscher untersuchen seine Derivate, um potenzielle antivirale, antibakterielle oder antimykotische Mittel zu entwickeln. Beispielsweise können Modifikationen dieser Grundstruktur zu Verbindungen führen, die verbesserte pharmakologische Eigenschaften aufweisen .

- Die Struktur der Verbindung macht sie zu einem interessanten Kandidaten für Studien zur Kinaseinhibition. Forscher untersuchen ihr Potenzial als selektiver Inhibitor gegen bestimmte Kinasen, die an Zellsignalwegen beteiligt sind. Solche Inhibitoren könnten Anwendungen in der Krebstherapie oder bei anderen Krankheiten haben, bei denen eine Kinasedysregulation eine Rolle spielt .

- Wissenschaftler untersuchen Derivate von this compound auf ihre antimykotische Aktivität. Diese Verbindungen könnten gegen Pilzinfektionen wirksam sein und eine Alternative zu bestehenden Behandlungen bieten .

- Forscher verwenden modifizierte Versionen dieser Verbindung als biochemische Sonden, um zelluläre Prozesse zu untersuchen. Zusätzlich können ihre fluoreszierenden Derivate als Bildgebungsmittel dienen, um bestimmte zelluläre Komponenten oder Signalwege zu visualisieren .

- Das Triazolo-Pyrimidin-Grundgerüst hat potenzielle Anwendungen in Agrochemikalien. Forscher untersuchen seine pestiziden Eigenschaften mit dem Ziel, umweltfreundliche Alternativen zu herkömmlichen Pestiziden zu entwickeln .

- Derivate von this compound können in organische elektronische Geräte eingebaut werden. Ihre einzigartigen elektronischen Eigenschaften machen sie zu interessanten Kandidaten für organische Halbleiter, lichtemittierende Materialien oder Sensoren .

Medizinische Chemie und Medikamentenentwicklung

Kinase-Inhibitoren

Antifungalmittel

Biochemische Sonden und Bildgebungsmittel

Agrochemikalien und Pestizide

Materialwissenschaften und organische Elektronik

Wirkmechanismus

Target of Action

The primary target of 7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein kinase involved in the regulation of the cell cycle, specifically the transition from G1 phase to S phase and the progression of the S phase . Inhibition of CDK2 can lead to cell cycle arrest, making it an appealing target for cancer treatment .

Mode of Action

7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest . The compound’s interaction with CDK2 results in significant alterations in cell cycle progression and induces apoptosis within cells .

Biochemical Pathways

The inhibition of CDK2 by 7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine affects the cell cycle progression pathway . This disruption leads to cell cycle arrest and apoptosis, which are downstream effects of CDK2 inhibition . The compound’s action on CDK2 also impacts the AKT signaling pathway, a related pathway to the ERK signaling pathway .

Pharmacokinetics

The compound’s molecular weight and structure suggest that it may have suitable pharmacokinetic properties .

Result of Action

The result of 7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine’s action is the inhibition of cell proliferation . Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib .

Action Environment

The action environment of 7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine can influence its action, efficacy, and stability. It’s worth noting that the compound’s stability may be affected by storage conditions, as it is recommended to be stored at 28°C .

Biochemische Analyse

Biochemical Properties

Related compounds such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine have been shown to inhibit CDK2, a cyclin-dependent kinase important in cell cycle regulation .

Molecular Mechanism

Related compounds have been shown to inhibit CDK2, suggesting that 7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine may have similar effects .

Eigenschaften

IUPAC Name |

7-chloro-[1,2,4]triazolo[4,3-c]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN4/c6-4-1-5-9-8-3-10(5)2-7-4/h1-3H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXPWNUDUDIHZQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN2C1=NN=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

923191-97-3 |

Source

|

| Record name | 7-chloro-[1,2,4]triazolo[4,3-c]pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

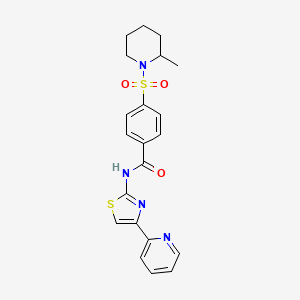

![N1-(2,3-dimethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2455186.png)

![5-(3,4-Difluoro-phenyl)-6-thioxo-1,5,6,7-tetrahydro-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2455188.png)

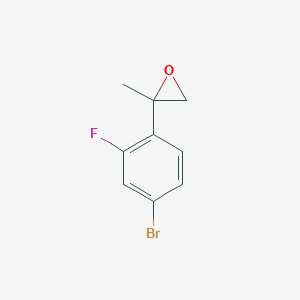

![2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B2455190.png)

![N-{4-[(2-chlorophenyl)sulfanyl]phenyl}-2,6-difluorobenzenecarboxamide](/img/structure/B2455193.png)

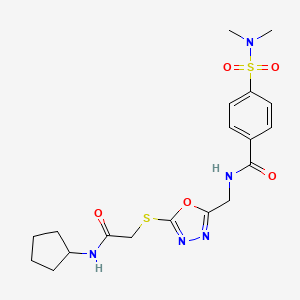

![N-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2455194.png)